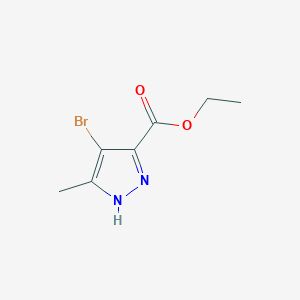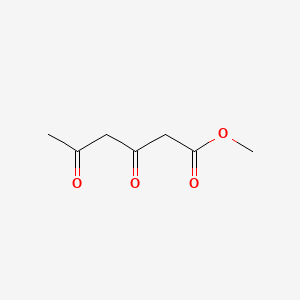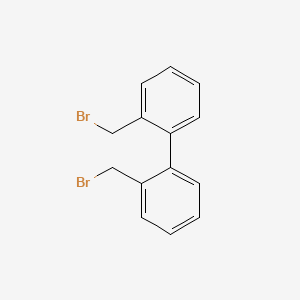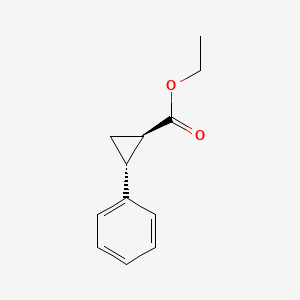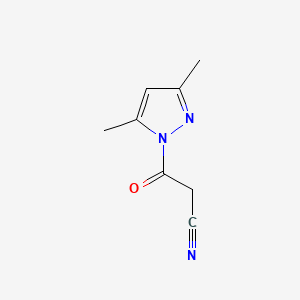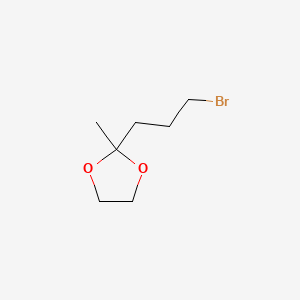
2-(3-Bromopropyl)-2-methyl-1,3-dioxolane
Vue d'ensemble
Description
“2-(3-Bromopropyl)-2-methyl-1,3-dioxolane” is a chemical compound with the molecular formula C6H11BrO2 and a molecular weight of 195.056 . It is a liquid with a yellow color .
Physical And Chemical Properties Analysis
“2-(3-Bromopropyl)-2-methyl-1,3-dioxolane” is a liquid with a yellow color . It has a molecular weight of 195.056 . More specific physical and chemical properties such as boiling point, melting point, and solubility are not provided in the available literature.Applications De Recherche Scientifique
Synthesis and Characterization
The compound 2-(3-Bromopropyl)-2-methyl-1,3-dioxolane plays a role in the synthesis and characterization of various organic compounds and polymers. For example, in the synthesis of poly(potassium 1-hydroxy acrylate) and its derivatives, similar dioxolanes have been utilized as starting materials under solvent-free conditions, leading to compounds with high water absorption capacity and potential applications as viscosifiers (B. Kumar & Y. S. Negi, 2015). Additionally, the transformation of 2,3-Butanediol to a mixture of dioxolanes has shown potential in creating sustainable gasoline blending components and industrial solvents with high octane ratings and low water solubility (B. Harvey et al., 2016).
Green Solvent Applications
The search for environmentally friendly solvents has led to the exploration of 2-methyloxolane derivatives as bio-based alternatives for the extraction of natural products. These solvents offer a promising replacement for conventional petroleum-based solvents, exhibiting excellent extraction efficiency and lower environmental impact (Vincent Rapinel et al., 2020).
Nucleic Acid Analogues and Antiviral Agents
Research into nucleic acid analogues has utilized derivatives of 1,3-dioxolane for the high-yield synthesis of compounds like N-[(2-hydroxyethoxy)methyl] heterocycles, which are significant in the development of antiviral agents (M. Robins & P. Hatfield, 1982).
Organic Synthesis and Catalysis
In organic synthesis, 2-(3-Bromopropyl)-2-methyl-1,3-dioxolane and its related compounds have been utilized in the preparation of key intermediates and target molecules. This includes the efficient preparation of derivatives for use as methyl vinyl ketone equivalents, highlighting their utility in synthetic organic chemistry (R. Petroski, 2002).
Electrochemical Applications
The stabilization of electrolytes for use in rechargeable lithium batteries is another application area, where the addition of compounds like 2-methylfuran to LiAsF6/1,3-dioxolane electrolytes has demonstrated improved shelf and cycle life in Li/TiS2 cells (J. Goldman et al., 1989).
Safety And Hazards
Propriétés
IUPAC Name |
2-(3-bromopropyl)-2-methyl-1,3-dioxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BrO2/c1-7(3-2-4-8)9-5-6-10-7/h2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMAKIQSICJHVNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCCO1)CCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60339924 | |
| Record name | 2-(3-Bromopropyl)-2-methyl-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60339924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromopropyl)-2-methyl-1,3-dioxolane | |
CAS RN |
24400-75-7 | |
| Record name | 2-(3-Bromopropyl)-2-methyl-1,3-dioxolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24400-75-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3-Bromopropyl)-2-methyl-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60339924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

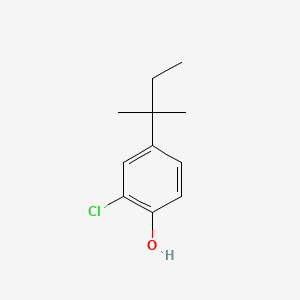
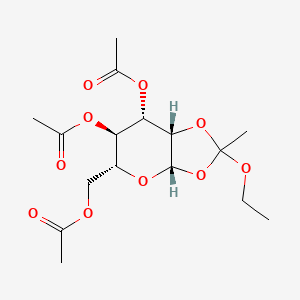
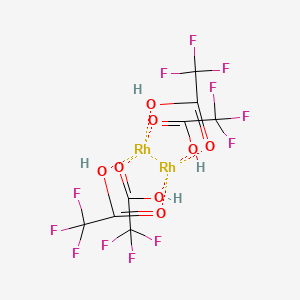

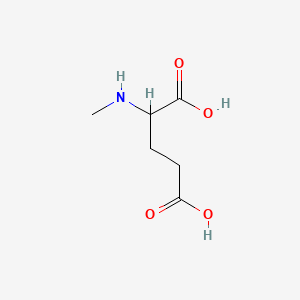
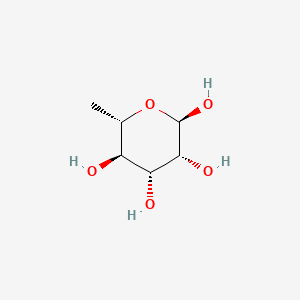

![1-Butyl-4-[2-(4-ethoxyphenyl)ethynyl]benzene](/img/structure/B1581270.png)
